molecular formula C11H16N2 B1331365 2-(Pyrrolidin-1-ylmethyl)aniline CAS No. 55727-59-8

2-(Pyrrolidin-1-ylmethyl)aniline

Cat. No. B1331365
CAS RN: 55727-59-8
M. Wt: 176.26 g/mol
InChI Key: GWPIHNDIYNLVOT-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)aniline is a compound that can be associated with a variety of chemical reactions and has potential applications in different fields of chemistry. It is structurally related to aniline derivatives, which are often used as ligands in coordination chemistry and as intermediates in organic synthesis. The compound's relevance is highlighted by its structural similarity to ligands and intermediates discussed in the provided papers, such as pyrrolidine derivatives and aniline-containing compounds .

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions or multicomponent reactions. For instance, pyrrole-2-carboxylic acid has been used as an effective ligand in the Cu-catalyzed monoarylation of anilines, which suggests that similar methodologies could be applicable for the synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline . Additionally, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline through a multicomponent reaction indicates the potential for creating a diverse library of aniline derivatives, which could include the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Pyrrolidin-1-ylmethyl)aniline can be quite flexible, allowing for the formation of various metal complexes with different structural and packing topologies . The coordination chemistry of these compounds is significant as it can lead to the formation of discrete complexes, dimers, and polymers, which may have implications for the molecular structure analysis of 2-(Pyrrolidin-1-ylmethyl)aniline.

Chemical Reactions Analysis

Aniline derivatives are known to participate in a variety of chemical reactions. For example, the discovery of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate indicates that the pyrrolidin-1-ylmethyl group in 2-(Pyrrolidin-1-ylmethyl)aniline could also influence its reactivity in similar amination reactions . Furthermore, the acid-catalyzed ring opening in related pyrrolidine derivatives suggests that 2-(Pyrrolidin-1-ylmethyl)aniline could undergo similar transformations under the influence of acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by their molecular structure and substituents. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel highlight the potential applications of aniline derivatives in material science . Additionally, the study of palladium(II) complexes containing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives provides insights into the structural characteristics and potential catalytic activities of these compounds .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

2-(Pyrrolidin-1-ylmethyl)aniline has been explored in coordination chemistry, demonstrating its utility in forming metal complexes. For instance, it has been used in the formation of palladium(II) and iridium(III) complexes. These complexes have potential applications in catalysis and materials science. Studies like those by Nayab et al. (2013) on a palladium(II) compound and Thangavel et al. (2017) on iridium(III) and rhodium(III) complexes highlight its role in creating novel metal-ligand architectures (Nayab et al., 2013) (Thangavel et al., 2017).

Fluorescent Probes and Sensing

This compound has also been utilized in the development of fluorescent probes. For example, Liu and Zhang (2016) developed a fluorescent probe based on N, N-bis (pyridin-2-ylmethyl) aniline for copper(II) detection. This probe shows promise in environmental monitoring and biological imaging (Liu & Zhang, 2016).

Synthesis of Novel Chemical Entities

The versatility of 2-(Pyrrolidin-1-ylmethyl)aniline in chemical synthesis is evident in its use for creating new chemical entities. Barta et al. (2009) described its use in synthesizing novel chiral phosphorous triamides, which have potential applications in asymmetric catalysis (Barta et al., 2009).

Structural and Spectroscopic Analysis

It also plays a significant role in structural and spectroscopic studies. For example, Acosta-Ramírez et al. (2013) conducted a comprehensive study on the structure and vibrationalspectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines. Their research offers insights into the structural predictions and vibrational modes of such compounds, contributing to a deeper understanding of their chemical behavior (Acosta-Ramírez et al., 2013).

Photocaged Complexes

In the field of photochemistry, 2-(Pyrrolidin-1-ylmethyl)aniline derivatives are used in the design of photocaged complexes. Gwizdala et al. (2012) explored nitrobenzhydrol-based photocages for Zn(2+), utilizing derivatives of this compound. These studies are significant for understanding light-triggered release mechanisms in chemical and biological systems (Gwizdala et al., 2012).

Safety And Hazards

The safety data sheet indicates that “2-(Pyrrolidin-1-ylmethyl)aniline” is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for “2-(Pyrrolidin-1-ylmethyl)aniline” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for designing new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a promising area for future research .

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPIHNDIYNLVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295032
Record name 2-(pyrrolidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-ylmethyl)aniline

CAS RN

55727-59-8
Record name 55727-59-8
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Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-ylmethyl)aniline
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Synthesis routes and methods

Procedure details

A mixture of ethyl 1-(2-nitrobenzyl)pyrrolidine (1.90 g) and 10% palladium on carbon (200 mg) in methanol (40 mL) was hydrogenated at ambient temperature. After completion of the reaction, the catalyst in the reaction mixture was removed by filtration. The solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (chloroform/methanol=20/1 v/v) to give [2-(1-pyrrolidinylmethyl)phenyl]amine (1.65 g) as a pale yellow solid.
Name
ethyl 1-(2-nitrobenzyl)pyrrolidine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OI Afanasyev, E Podyacheva, A Rudenko… - The Journal of …, 2020 - ACS Publications
A total synthesis of the vasicinone family of natural products from bulk chemicals was developed. Reductive condensation of o-nitrobenzaldehydes with amines utilizing iron …
Number of citations: 25 pubs.acs.org

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